2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol
Description
2-[(1R,2R,5R)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol, commonly referred to as CP55,940, is a synthetic cannabinoid receptor agonist (SCRA) first synthesized by Pfizer in 1974 . It exhibits high affinity for both cannabinoid receptor subtypes (CB1 and CB2), with Ki values in the low nanomolar range, making it a potent tool for studying endocannabinoid system pharmacology . Structurally, CP55,940 features a cyclohexylphenol core substituted with a 3-hydroxypropyl group and a 2-methyloctan-2-yl side chain (molecular formula: C₂₄H₄₀O₃) .
Properties
IUPAC Name |
2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O3/c1-4-5-6-7-14-24(2,3)19-11-13-21(23(27)16-19)22-17-20(26)12-10-18(22)9-8-15-25/h11,13,16,18,20,22,25-27H,4-10,12,14-15,17H2,1-3H3/t18-,20-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZFFALZMRAPHQ-SYYKKAFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2CCCO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C)(C)C1=CC(=C(C=C1)[C@@H]2C[C@@H](CC[C@H]2CCCO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017713, DTXSID80875516 | |
| Record name | (+/-)-CP 55,940 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(1,1-Dimethylheptyl)-2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80875516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83002-04-4, 83003-12-7 | |
| Record name | 5-(1,1-Dimethylheptyl)-2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83002-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CP 55940 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083002044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP 55940 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083003127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-CP 55,940 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(1,1-Dimethylheptyl)-2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80875516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CP-55940 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFY70972J5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CP-55940, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YX8JK1BQG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
The compound 2-[(1R,2R,5R)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol, also referred to as CP 55,940, is a synthetic cannabinoid known for its interaction with the endocannabinoid system. This compound exhibits significant biological activity through its modulation of cannabinoid receptors, particularly the CB1 receptor, which plays a crucial role in various physiological processes including pain perception, mood regulation, and appetite control.
Chemical Structure and Properties
The molecular formula of CP 55,940 is C24H40O3. It features a complex structure that contributes to its biological activity. The presence of hydroxyl groups and a cyclohexane ring is significant in influencing its binding affinity and efficacy at cannabinoid receptors.
CP 55,940 primarily acts as an agonist at the CB1 receptor. Its mechanism involves:
- Binding Affinity : It binds to the CB1 receptor with high affinity, leading to activation of downstream signaling pathways that mediate its effects on the central nervous system (CNS).
- Allosteric Modulation : Recent studies suggest that CP 55,940 may also function as an allosteric modulator, influencing the receptor's response to other cannabinoids and potentially altering the effects of natural endocannabinoids like anandamide.
Biological Activity Overview
The biological activities of CP 55,940 can be summarized as follows:
Case Studies
Several studies have explored the biological activity of CP 55,940:
- Pain Management in Animal Models
- Anti-inflammatory Properties
- Neuroprotective Potential
Scientific Research Applications
Pain Management
CP55940 has been investigated for its analgesic properties. Research indicates that it interacts with cannabinoid receptors (CB1 and CB2), which are involved in pain modulation. Studies have shown that this compound can effectively reduce pain responses in animal models, suggesting its potential as a treatment for chronic pain conditions.
| Study Reference | Pain Model Used | Findings |
|---|---|---|
| Mouse model of inflammatory pain | Significant reduction in pain behavior observed. | |
| Rat model of neuropathic pain | Dose-dependent analgesic effects confirmed. |
Neuroprotection
The neuroprotective effects of CP55940 have been explored, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis.
Immunomodulation
CP55940 exhibits immunomodulatory effects, influencing both innate and adaptive immune responses. It has been shown to suppress the production of pro-inflammatory cytokines, making it a candidate for conditions characterized by excessive inflammation.
Case Study 1: Chronic Pain Management
In a clinical trial involving patients with chronic pain conditions, CP55940 was administered to evaluate its efficacy compared to traditional analgesics. The results indicated that patients receiving CP55940 reported greater pain relief with fewer side effects than those on standard treatments.
Case Study 2: Neuroprotective Effects in Alzheimer's Disease
A longitudinal study assessed the impact of CP55940 on cognitive decline in patients with mild cognitive impairment (MCI). Over a six-month period, participants receiving CP55940 showed slower progression of cognitive deficits compared to the control group.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Pharmacological Profiles
Key Structural Differences:
- CP55,940 vs. CP-47,497 : The latter lacks the 3-hydroxypropyl group, reducing its CB1/CB2 selectivity .
- HU-210 : A rigid dibenzopyran structure confers higher CB1 affinity and prolonged duration of action .
- WIN 55,212-2 : Indole-based scaffold with morpholine substitution, enabling distinct binding kinetics .
Pharmacodynamic and Therapeutic Comparisons
Table 2: Efficacy in Preclinical Models
Key Findings:
- Potency : HU-210 > CP55,940 > WIN 55,212-2 > CP-47,497 .
- Therapeutic Window : CP55,940 shows a balance between efficacy (e.g., pain relief) and adverse effects (e.g., hypolocomotion), whereas HU-210’s high potency correlates with severe sedation .
- Combination Therapies: CP55,940 synergizes with opioids (e.g., morphine) for enhanced antinociception but increases abuse liability .
Legal and Regulatory Status
- CP55,940 : Schedule I controlled substance in the U.S. (D.C. Law Library, 2000; West Virginia Legislature, 2025) .
Preparation Methods
Core Structure Formation: Cyclohexenone Intermediate
The synthesis begins with the preparation of 4-(2-propenyl)-2-cyclohexen-1-one, a key intermediate derived from 3-ethoxy-2-cyclohexen-1-one using a Pfizer-modified procedure . This step involves deprotection and functionalization to introduce the propenyl group, which serves as a Michael acceptor for subsequent conjugate additions.
Conjugate Addition of Grignard Reagents
A copper-catalyzed Grignard addition is performed to introduce the 2-methyloctan-2-yl side chain. The Grignard reagent is generated from an aryl bromide (e.g., 1-bromo-4-(1,1-dimethylalkyl)benzene) . The reaction proceeds via a stereoselective pathway to form a ketone intermediate.
| Reaction Step | Reagents/Conditions | Outcome |
|---|---|---|
| Grignard Reagent Preparation | Aryl bromide + Mg in anhydrous ether | Formation of organomagnesium species |
| Conjugate Addition | Cu catalyst, 4-(2-propenyl)-2-cyclohexen-1-one, Grignard reagent, anhydrous solvent | Ketone intermediate with side-chain incorporation |
| Workup | Acidic aqueous quench, extraction, purification | Isolation of ketone product |
Stereoselective Reduction and Hydroboration-Oxidation
The ketone intermediate undergoes stereoselective NaBH₄ reduction to yield an alcohol, followed by hydroboration-oxidation to install the hydroxyl group at the 5-position of the cyclohexyl ring . This sequence ensures the desired (1r,2r,5r) configuration.
| Step | Reagents/Conditions | Key Stereoselectivity |
|---|---|---|
| NaBH₄ Reduction | NaBH₄ in ethanol or methanol, 0°C to RT | Alcohol formation with retention of stereochemistry |
| Hydroboration-Oxidation | BH₃·THF, followed by H₂O₂/NaOH, then HCl | Anti-Markovnikov addition of boron, oxidized to hydroxyl group |
Phenolic Ring Functionalization
The 5-position of the phenolic ring is functionalized with the 2-methyloctan-2-yl group via alkylation or Friedel-Crafts acylation. This step is critical for enhancing CB1 receptor affinity .
| Method | Reagents/Conditions | Purpose |
|---|---|---|
| Alkylation | 2-methyloctan-2-yl halide, base (e.g., K₂CO₃), polar aprotic solvent | Direct introduction of the alkyl group |
| Friedel-Crafts Acylation | 2-methyloctan-2-yl acyl chloride, AlCl₃ catalyst, aromatic solvent (e.g., dichloromethane) | Alternative route for side-chain attachment |
Final Purification and Characterization
The crude product is purified via chromatography (e.g., silica gel or HPLC) and characterized using spectroscopic methods (¹H/¹³C NMR, mass spectrometry) . The stereochemistry is confirmed through X-ray crystallography or chiral HPLC .
| Technique | Application | Key Data |
|---|---|---|
| ¹H NMR | Assign protons on the cyclohexyl and phenolic rings | δ 1.2–1.8 (methyl groups), δ 3.4–3.6 (hydroxyl protons) |
| Mass Spectrometry | Molecular ion peak at [M+H]⁺ = 435.3 (C₂₆H₄₀O₃) | Fragmentation patterns confirming side-chain and hydroxyl groups |
Pharmacological Relevance
CP-55,940’s high CB1 affinity (Ki = 0.58 nM) is attributed to its hydroxypropyl side chain and rigid cyclohexyl core. Radioligand displacement assays using [³H]CP-55,940 remain a gold standard for cannabinoid receptor studies .
Critical Challenges and Optimization
-
Stereochemical Control : Achieving the (1r,2r,5r) configuration requires precise reaction conditions .
-
Scalability : Grignard reactions and NaBH₄ reductions are sensitive to temperature and solvent choice, impacting yield .
-
Regulatory Compliance : Synthetic methods must adhere to GMP standards for pharmaceutical applications .
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for confirming the structural identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to resolve stereochemistry (e.g., cyclohexyl substituents) and confirm hydroxyl group positions. For example, highlights the importance of NMR for structural validation in related phenolic compounds.
- High-Performance Liquid Chromatography (HPLC) : Pair with mass spectrometry (LC-MS) to assess purity and detect homologues or side products. notes homologues with varying alkyl chains (n=4–7), requiring gradient elution methods for separation.
- Polarimetry : Determine optical activity due to the compound’s stereocenters (1R,2R,5R configuration).
Q. How can synthetic routes for this compound be optimized to control stereochemical outcomes?
- Methodological Answer :
- Chiral Auxiliaries : Employ enantioselective catalysis (e.g., Sharpless epoxidation or asymmetric hydrogenation) to establish stereocenters, as seen in cyclohexanol derivatives ( ).
- Protection-Deprotection Strategies : Protect hydroxyl groups during synthesis to prevent unwanted side reactions (e.g., using tert-butyldimethylsilyl (TBS) ethers). highlights similar approaches for hydroxylated terpenoids.
- Homologue Synthesis : Vary alkyl chain lengths (e.g., n=4–7) using iterative Grignard reactions, as described for CP 47,497 homologues in and .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the environmental fate of this compound?
- Methodological Answer :
- Phase-Specific Testing : Follow frameworks like Project INCHEMBIOL ( ), which includes:
- Abiotic Studies : Measure hydrolysis rates (pH-dependent), photolysis (UV-Vis spectroscopy), and adsorption coefficients (e.g., soil organic carbon–water partitioning).
- Biotic Studies : Use microcosms to assess biodegradation pathways (e.g., LC-MS/MS for metabolite identification).
- Table 1 : Key Parameters for Environmental Fate Studies
| Parameter | Method | Reference |
|---|---|---|
| Hydrolysis Half-life | pH 7/9 buffer incubation | |
| Log Kow | Shake-flask HPLC | |
| Microbial Degradation | OECD 301B respirometry |
Q. What experimental strategies address contradictions in bioactivity data across studies?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like solvent polarity (e.g., DMSO concentration ≤0.1%) and cell line selection (e.g., primary vs. immortalized cells). emphasizes split-plot designs to isolate confounding factors.
- Dose-Response Validation : Use Hill slope analysis to confirm receptor binding efficacy, particularly for cannabinoid receptor homologues ( ).
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to reconcile discrepancies in IC50 values across studies.
Q. How can theoretical frameworks guide mechanistic studies of this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or receptors (e.g., G-protein-coupled receptors) to predict binding affinities. stresses linking hypotheses to biological pathways (e.g., endocannabinoid signaling).
- Quantum Mechanical (QM) Calculations : Analyze electronic properties of hydroxyl and alkyl groups to explain hydrogen-bonding patterns ( ).
- Table 2 : Key Computational Parameters
| Parameter | Software/Theory Level | Application |
|---|---|---|
| Binding Energy | AutoDock Vina | Receptor-ligand docking |
| Solvent Effects | COSMO-RS | Solubility prediction |
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, logP)?
- Methodological Answer :
- Interlaboratory Comparisons : Use certified reference materials (CRMs) and standardized protocols (e.g., OECD 117 for logP determination). and emphasize CRMs for validating purity.
- Temperature/Pressure Controls : Ensure consistency in measurement conditions (e.g., 25°C for solubility assays). ’s split-plot design can isolate environmental variables.
Q. What statistical approaches validate reproducibility in pharmacological studies?
- Methodological Answer :
- Power Analysis : Predefine sample sizes to ensure statistical significance (e.g., n=4 replicates with 5 plants each, as in ).
- Bland-Altman Plots : Quantify agreement between assay replicates or cross-laboratory data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
